molecular formula C9H8N4O B3064834 2-Phenylhydrazono-2-cyanoacetamide CAS No. 20923-20-0

2-Phenylhydrazono-2-cyanoacetamide

Cat. No.: B3064834
CAS No.: 20923-20-0
M. Wt: 188.19 g/mol
InChI Key: RCCUREMCNYCTHN-UHFFFAOYSA-N
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Description

2-Phenylhydrazono-2-cyanoacetamide is an organic compound with the molecular formula C9H8N4O. It is a derivative of cyanoacetamide, characterized by the presence of a phenylhydrazono group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylhydrazono-2-cyanoacetamide typically involves the reaction of cyanoacetamide with phenylhydrazine. One common method is as follows:

    Reaction with Phenylhydrazine: Cyanoacetamide is reacted with phenylhydrazine in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Phenylhydrazono-2-cyanoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Phenylhydrazono-2-cyanoacetamide involves its interaction with various molecular targets. The phenylhydrazono group can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. Additionally, the cyano and carbonyl groups can participate in nucleophilic and electrophilic interactions, respectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylhydrazono-2-cyanoacetamide is unique due to the presence of both the phenylhydrazono and cyano groups, which confer distinct reactivity and potential for forming diverse heterocyclic structures. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

2-amino-N-anilino-2-oxoethanimidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c10-6-8(9(11)14)13-12-7-4-2-1-3-5-7/h1-5,12H,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCUREMCNYCTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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